1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine
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Overview
Description
1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reductive amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxyphenylmethanamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: 2-methoxy-5-chlorobenzaldehyde or 2-methoxy-5-chlorobenzoic acid.
Reduction: 1-(2-Methoxyphenyl)-N-methylmethanamine.
Substitution: 1-(2-Hydroxy-5-methoxyphenyl)-N-methylmethanamine or 1-(2-Amino-5-methoxyphenyl)-N-methylmethanamine.
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: It is used in studies investigating the effects of chloro and methoxy substituents on biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chloro-4-methoxyphenyl)-N-methylmethanamine
- 1-(2-Chloro-5-ethoxyphenyl)-N-methylmethanamine
- 1-(2-Chloro-5-methoxyphenyl)-N-ethylmethanamine
Uniqueness: 1-(2-Chloro-5-methoxyphenyl)-N-methylmethanamine is unique due to the specific positioning of the chloro and methoxy groups, which can significantly affect its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDMAKMZHKTIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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